molecular formula C21H26N2O3 B6502235 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol CAS No. 931724-49-1

1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

Cat. No.: B6502235
CAS No.: 931724-49-1
M. Wt: 354.4 g/mol
InChI Key: JRECPJXVEZWCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a methoxyphenoxy group, and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the Propyl Chain: The 3-(4-methoxyphenoxy)propyl group can be introduced via a nucleophilic substitution reaction, where the benzodiazole core reacts with 3-(4-methoxyphenoxy)propyl halide in the presence of a base.

    Addition of the Butanol Chain: The final step involves the addition of the butanol chain through a Grignard reaction, where the intermediate product reacts with butyl magnesium bromide followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: The major products include ketones and carboxylic acids.

    Reduction: The major product is the dihydrobenzodiazole derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted benzodiazole derivatives.

Scientific Research Applications

1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol exerts its effects depends on its interaction with molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenoxy group can enhance binding affinity through hydrophobic interactions, while the butanol chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[3-(4-hydroxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.

    1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol: Similar structure but with a chloro group instead of a methoxy group.

    1-{1-[3-(4-nitrophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This can result in different biological activities and applications, highlighting the importance of this specific compound in research and development.

Properties

IUPAC Name

1-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-7-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-15-26-17-12-10-16(25-2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECPJXVEZWCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.